Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine
Overview
Description
Bicyclo[221]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine is a complex organic compound characterized by its bicyclic structure and the presence of both furan and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclo[2.2.1]hept-5-en-2-ylmethyl intermediate: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the Furan Ring: The intermediate is then subjected to a reaction with furan-2-carbaldehyde under suitable conditions to introduce the furan ring.
Amine Functionalization: Finally, the compound undergoes reductive amination with an appropriate amine source to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine: Similar structure but with a tetrahydrofuran ring instead of a furan ring.
Bicyclo[2.2.1]hept-5-en-2-ylmethyl-amine: Lacks the furan ring, making it less complex.
Uniqueness
Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine is unique due to the presence of both a bicyclic structure and a furan ring, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-N-(furan-2-ylmethyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-13(15-5-1)9-14-8-12-7-10-3-4-11(12)6-10/h1-5,10-12,14H,6-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSOEDHCUUNGPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CNCC3=CC=CO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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